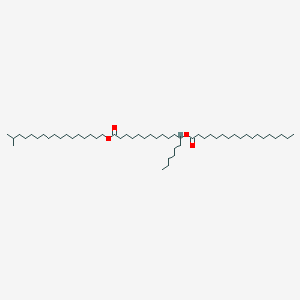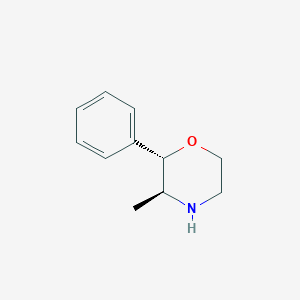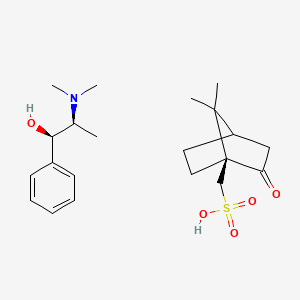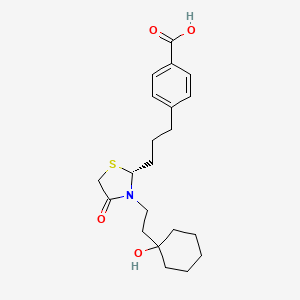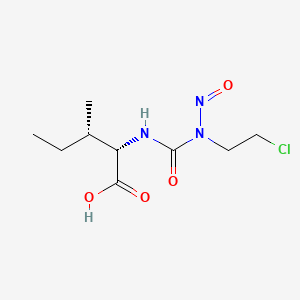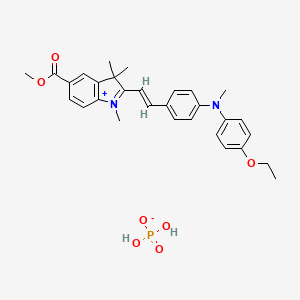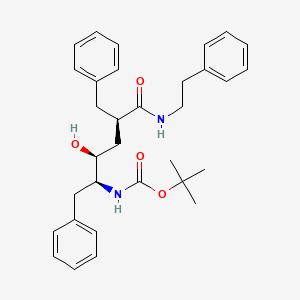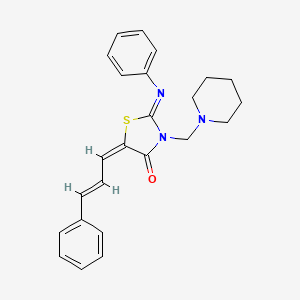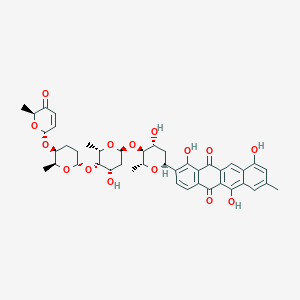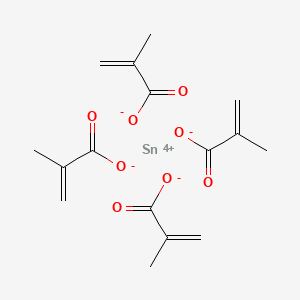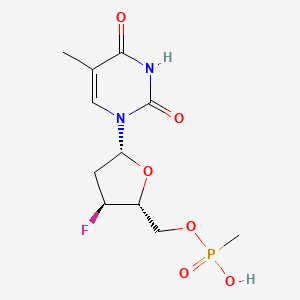
Thymidine, 3'-deoxy-3'-fluoro-, 5'-(hydrogen methylphosphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymidine, 3’-deoxy-3’-fluoro-, 5’-(hydrogen methylphosphonate) is a modified nucleoside analog. This compound is structurally similar to thymidine, a nucleoside component of DNA, but with specific modifications: a fluorine atom replaces the hydroxyl group at the 3’ position, and a hydrogen methylphosphonate group is attached at the 5’ position. These modifications can significantly alter the compound’s chemical properties and biological activity, making it useful in various scientific and medical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-deoxy-3’-fluoro-, 5’-(hydrogen methylphosphonate) typically involves multiple steps. One common method starts with thymidine as the base molecule. The hydroxyl group at the 3’ position is replaced with a fluorine atom through a nucleophilic substitution reaction. This step often uses reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions .
The introduction of the hydrogen methylphosphonate group at the 5’ position can be achieved through a phosphonylation reaction. This involves reacting the 5’-hydroxyl group of the fluorinated thymidine with a methylphosphonic dichloride in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis modules. These modules can precisely control reaction conditions such as temperature, pressure, and reagent concentrations, ensuring consistent production quality .
化学反応の分析
Types of Reactions
Thymidine, 3’-deoxy-3’-fluoro-, 5’-(hydrogen methylphosphonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although the fluorine and methylphosphonate groups provide some resistance to oxidation.
Reduction: Reduction reactions are less common due to the stability of the fluorine and phosphonate groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 3’ position where the fluorine atom can be replaced under certain conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Substitution: Nucleophiles such as thiols or amines can replace the fluorine atom in the presence of a suitable catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a variety of oxidized derivatives, while substitution reactions can produce a range of substituted nucleosides .
科学的研究の応用
Thymidine, 3’-deoxy-3’-fluoro-, 5’-(hydrogen methylphosphonate) has several applications in scientific research:
作用機序
The compound exerts its effects primarily by incorporating into DNA during replication. The fluorine atom at the 3’ position prevents further elongation of the DNA strand, effectively halting DNA synthesis. This mechanism is particularly useful in targeting rapidly dividing cells, such as cancer cells .
類似化合物との比較
Similar Compounds
3’-Deoxy-3’-fluorothymidine (FLT): Similar in structure but lacks the hydrogen methylphosphonate group.
Azidothymidine (AZT): Another thymidine analog used as an antiretroviral drug.
Uniqueness
Thymidine, 3’-deoxy-3’-fluoro-, 5’-(hydrogen methylphosphonate) is unique due to its dual modifications. The fluorine atom enhances its stability and resistance to enzymatic degradation, while the hydrogen methylphosphonate group provides additional chemical versatility. These features make it a valuable tool in both research and clinical settings .
特性
CAS番号 |
139459-43-1 |
|---|---|
分子式 |
C11H16FN2O6P |
分子量 |
322.23 g/mol |
IUPAC名 |
[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphinic acid |
InChI |
InChI=1S/C11H16FN2O6P/c1-6-4-14(11(16)13-10(6)15)9-3-7(12)8(20-9)5-19-21(2,17)18/h4,7-9H,3,5H2,1-2H3,(H,17,18)(H,13,15,16)/t7-,8+,9+/m0/s1 |
InChIキー |
ZDXSFTCMMYNLEF-DJLDLDEBSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(C)O)F |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(C)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



